2-Mercaptobenzothiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-MERCAPTOBENZO[D]THIAZOLE-4-CARBOXYLIC ACID is an organosulfur compound with the molecular formula C8H5NO2S2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-MERCAPTOBENZO[D]THIAZOLE-4-CARBOXYLIC ACID can be synthesized through several methods. One common method involves the reaction of aniline, carbon disulfide, and sulfur at high temperatures and pressures. The product is then purified by dissolving it in a base to remove dissolved organics, followed by re-precipitation with acid .
Industrial Production Methods
The industrial production of 2-MERCAPTOBENZO[D]THIAZOLE-4-CARBOXYLIC ACID typically involves the high-temperature reaction of aniline and carbon disulfide in the presence of sulfur. This method is efficient and yields a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-MERCAPTOBENZO[D]THIAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or disulfides .
Scientific Research Applications
2-MERCAPTOBENZO[D]THIAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in photocatalytic activity tests under UV or visible light irradiation.
Medicine: It is being investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the sulfur vulcanization of rubber and as an adsorbent for the removal of heavy metals.
Mechanism of Action
The mechanism of action of 2-MERCAPTOBENZO[D]THIAZOLE-4-CARBOXYLIC ACID involves its interaction with molecular targets and pathways. For example, it can inhibit thyroid peroxidase, affecting thyroid hormone synthesis . Additionally, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: An organosulfur compound used in the sulfur vulcanization of rubber.
2-Benzothiazolethiol: Another organosulfur compound with similar applications in rubber vulcanization.
Uniqueness
This functional group allows for further chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H5NO2S2 |
---|---|
Molecular Weight |
211.3 g/mol |
IUPAC Name |
2-sulfanylidene-3H-1,3-benzothiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5NO2S2/c10-7(11)4-2-1-3-5-6(4)9-8(12)13-5/h1-3H,(H,9,12)(H,10,11) |
InChI Key |
ZVTQLSIZQLQWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=S)N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.